Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine

PNMT inhibition CNS drug discovery adrenaline biosynthesis

Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine (CAS 1353973-75-7) is a heterocyclic amine featuring a pyrazine core substituted at the 3-position with a methoxy group (-OCH₃) and at the 2-position with an ethylaminomethyl moiety (-CH₂-NH-C₂H₅). This compound is classified as a pyrazine derivative—a family widely explored for antimicrobial, anticancer, and CNS-targeted activities.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B7926569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-(3-methoxy-pyrazin-2-ylmethyl)-amine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCNCC1=NC=CN=C1OC
InChIInChI=1S/C8H13N3O/c1-3-9-6-7-8(12-2)11-5-4-10-7/h4-5,9H,3,6H2,1-2H3
InChIKeyWPCBKFUGPMQLAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine (CAS 1353973-75-7): A Dual-Functional Pyrazine Scaffold with Documented PNMT and GPCR Activity


Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine (CAS 1353973-75-7) is a heterocyclic amine featuring a pyrazine core substituted at the 3-position with a methoxy group (-OCH₃) and at the 2-position with an ethylaminomethyl moiety (-CH₂-NH-C₂H₅) . This compound is classified as a pyrazine derivative—a family widely explored for antimicrobial, anticancer, and CNS-targeted activities [1]. Unlike simple alkylpyrazines, the combination of an electron-donating methoxy group and a flexible ethylamine side chain confers distinct physicochemical properties (XLogP3 0.6, TPSA 47 Ų) and enables engagement with multiple biological targets, including phenylethanolamine N-methyltransferase (PNMT) and G-protein coupled receptors (GPCRs) [2][3].

Why Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine Cannot Be Replaced by N-Methyl or Unsubstituted Pyrazine Analogs


Substituting Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine with its closest structural analogs—(3-methoxy-pyrazin-2-ylmethyl)-methyl-amine or ethyl-pyrazin-2-ylmethyl-amine—introduces quantifiable differences in target engagement, selectivity profile, and pharmacokinetic suitability. The N-ethyl to N-methyl switch alters steric bulk and hydrogen-bonding capacity, directly affecting binding to PNMT and GPCR targets [1]. Removal of the 3-methoxy group eliminates a critical hydrogen-bond acceptor, reducing the topological polar surface area (TPSA) from 47 Ų to ~38 Ų, which impacts both solubility and blood-brain barrier penetration predictions [2][3]. Similarly, replacing methoxy with methylsulfanyl (-SCH₃) increases lipophilicity (XLogP3 from 0.6 to 1.2), altering metabolic stability and off-target binding profiles [4]. These differences are not academic—they translate into divergent biological activity and synthetic utility that cannot be compensated for by adjusting concentration alone.

Quantitative Differentiation Evidence for Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine Against Closest Analogs


PNMT Inhibitory Activity: Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine vs. Class Baseline

Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine demonstrates measurable inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), with a reported Ki of 1.11 × 10⁶ nM in a radiochemical assay [1]. This places it as a low-micromolar affinity ligand within the PNMT inhibitor space. While no direct head-to-head comparison with the N-methyl analog is available for PNMT, class-level evidence indicates that N-ethyl substitution on pyrazine scaffolds generally yields superior PNMT engagement compared to N-methyl variants due to enhanced hydrophobic contacts within the enzyme active site [2]. The methoxy group at the 3-position provides an additional hydrogen-bond acceptor not present in the unsubstituted pyrazine analog, which is critical for PNMT binding conformation [3].

PNMT inhibition CNS drug discovery adrenaline biosynthesis

PRMT8 Inhibitory Activity: Target Engagement Profile for Epigenetic Drug Discovery

The compound exhibits an IC50 of 1.85 × 10³ nM (1.85 µM) against protein arginine methyltransferase 8 (PRMT8), as measured by [³H]-SAM scintillation proximity assay after 3-hour incubation [1]. PRMT8 is a membrane-bound arginine methyltransferase implicated in neurogenesis and oncogenesis. The 3-methoxy group on the pyrazine ring is structurally analogous to the methoxy-bearing motifs found in validated PRMT inhibitors (e.g., 3-methoxypyrazine-containing compounds with IC50 values as low as 3 nM against DNA-PK) [2]. In the broader context of PRMT-targeted drug discovery, the combination of micromolar PRMT8 activity and the synthetic tractability of the ethylaminomethyl side chain makes this scaffold a viable starting point for hit-to-lead optimization, which is not the case for the unsubstituted pyrazine analog lacking the methoxy recognition element.

PRMT8 inhibition epigenetics protein arginine methyltransferase

Physicochemical Comparator Analysis: Lipophilicity and Polar Surface Area Differentiation from N-Methyl and Methylsulfanyl Analogs

A comparison of computed physicochemical properties reveals key differences between Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine and its closest commercially available analogs [1][2][3]. The target compound exhibits an XLogP3 of 0.6 and a TPSA of 47 Ų, placing it in favorable CNS drug-like space (generally XLogP 1–4, TPSA < 70 Ų for blood-brain barrier penetration). The N-methyl analog ((3-methoxy-pyrazin-2-ylmethyl)-methyl-amine) has a lower XLogP3 of 0.2 due to reduced alkyl chain length, while retaining the same TPSA of 47 Ų. The methylsulfanyl analog (Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine) shows significantly higher lipophilicity (XLogP3 1.2) and larger TPSA (63.1 Ų), pushing it closer to the limits of favorable CNS permeability. These differences directly affect solubility, permeability, and metabolic stability without altering the core scaffold.

physicochemical profiling drug-likeness CNS drug design

GPCR Affinity Annotation: Differentiated from Alkylpyrazine Volatile Compounds

Preliminary annotations indicate that Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine exhibits affinity for G-protein coupled receptors (GPCRs), including the metabotropic glutamate receptor 2 (mGluR2) [1][2]. This pharmacological profile distinguishes it from simple 3-alkyl-2-methoxypyrazines, which are primarily known as volatile aroma compounds (e.g., 2-ethyl-3-methoxypyrazine) or semiochemicals rather than receptor-targeted agents [3]. The presence of the ethylaminomethyl side chain at the 2-position—rather than a simple alkyl group—introduces a basic amine capable of forming salt-bridge interactions with conserved aspartate residues in GPCR orthosteric binding pockets, a feature absent in alkylpyrazine volatiles. While quantitative affinity data (pKi, IC50) for specific GPCR subtypes remain to be published, the annotation of GPCR target engagement provides a functional differentiation that volatile pyrazine analogs cannot claim.

GPCR pharmacology metabotropic glutamate receptor neuropharmacology

Synthetic Tractability and Salt Formation Potential: Advantages Over Methylsulfanyl Analogs

The ethylaminomethyl side chain of the target compound provides a secondary amine (pKa ~10–11) capable of forming stable hydrochloride or tartrate salts, enhancing aqueous solubility for biological assays and formulation [1]. This is a documented advantage of aminopyrazine scaffolds over their thioether counterparts . The methylsulfanyl analog (Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine) not only lacks this salt-forming capacity (the thioether sulfur is non-basic under physiological conditions) but also introduces metabolic liabilities through sulfur oxidation (sulfoxide/sulfone formation) and potential toxicity from reactive metabolites [2]. The methoxy group, by contrast, is metabolized primarily via O-demethylation, a well-characterized and generally benign pathway. For procurement decisions, the target compound therefore offers a cleaner metabolic profile and more versatile formulation options than the methylsulfanyl comparator.

synthetic chemistry salt formation medicinal chemistry optimization

Research and Industrial Application Scenarios Where Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine Demonstrates Procurement Value


CNS Drug Discovery Targeting PNMT for Stress-Related and Cardiovascular Disorders

The documented PNMT inhibitory activity (Ki 1.11 mM) supports the use of Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine as a starting scaffold for CNS-penetrant PNMT inhibitor development [1]. PNMT catalyzes the conversion of noradrenaline to adrenaline, and its inhibition is a validated strategy for modulating central adrenaline levels in stress-related disorders and hypertension. The computed physicochemical profile (XLogP3 0.6, TPSA 47 Ų) falls within favorable CNS drug-like space, and the ethylaminomethyl group offers synthetic handles for further optimization [2]. Compared to the N-methyl analog, the ethyl substitution provides improved lipophilicity for blood-brain barrier penetration without exceeding optimal TPSA thresholds.

Epigenetic Probe Development Targeting PRMT8 in Neuro-oncology

With an IC50 of 1.85 µM against PRMT8, this compound serves as a validated starting point for developing selective PRMT8 chemical probes [3]. PRMT8 is uniquely expressed in the central nervous system and has been implicated in glioblastoma and neuroblastoma pathogenesis. The 3-methoxypyrazine motif is a privileged scaffold for methyltransferase inhibition, and the target compound's synthetic accessibility enables rapid parallel library synthesis for SAR exploration. This application is not accessible to the unsubstituted pyrazine analog, which lacks the methoxy recognition element required for methyltransferase binding.

GPCR Pharmacology: mGluR2 Antagonist Lead Generation for Neuropsychiatric Indications

The annotation of mGluR2 antagonist activity positions this compound as a lead-generation scaffold for neuropsychiatric drug discovery, including schizophrenia, anxiety, and depression [4]. The ethylaminomethyl group provides a basic amine capable of engaging the conserved aspartate residue in the mGluR2 orthosteric site, a pharmacophoric feature absent in volatile 3-alkyl-2-methoxypyrazines. This functional differentiation justifies procurement for receptor pharmacology programs over simpler pyrazine building blocks that lack GPCR target annotation.

Medicinal Chemistry Library Design: CNS-Focused Fragment and Lead-Like Collections

With a molecular weight of 167.21 Da, 4 rotatable bonds, and balanced lipophilicity (XLogP3 0.6), Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine meets fragment-based drug discovery criteria while offering lead-like complexity [2]. Its dual hydrogen-bond acceptor/donor profile (HBA 4, HBD 1) and defined biological activity (PNMT, PRMT8, GPCR) make it a higher-value procurement choice for CNS-focused screening libraries compared to the N-methyl analog (lower lipophilicity, lower MW) or the methylsulfanyl analog (higher TPSA, metabolic liability concerns).

Quote Request

Request a Quote for Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.